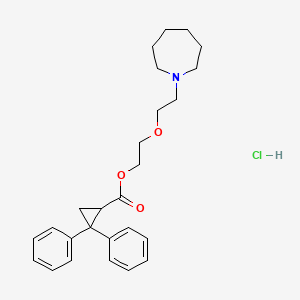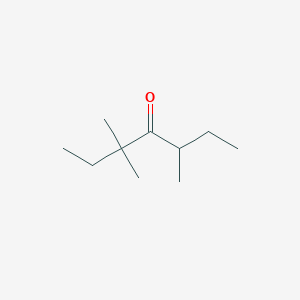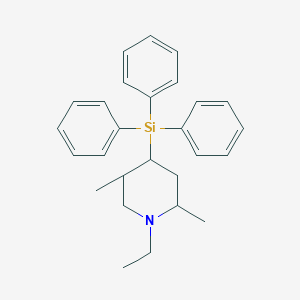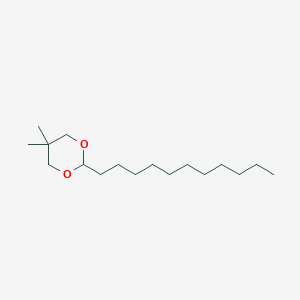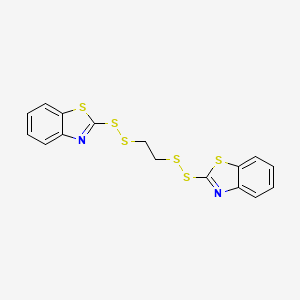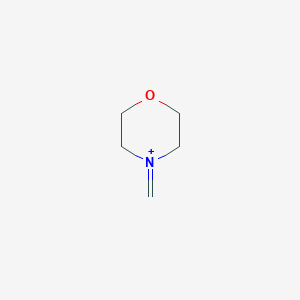
Morpholinium, 4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4-methylene-: is a derivative of morpholine, an organic chemical compound characterized by a heterocyclic structure containing both amine and ether functional groups. Morpholinium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The 4-methylene derivative introduces a methylene group at the fourth position of the morpholinium ring, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholinium, 4-methylene- typically involves the reaction of morpholine with formaldehyde under controlled conditions. The process can be summarized as follows:
Starting Materials: Morpholine and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as formic acid, which facilitates the formation of the methylene group at the fourth position of the morpholinium ring.
Procedure: Formaldehyde is added dropwise to a solution of morpholine under stirring. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of morpholinium, 4-methylene- follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Morpholinium, 4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methylene group to other functional groups.
Substitution: The methylene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Morpholinium, 4-methylene- is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, morpholinium derivatives are studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.
Medicine: Morpholinium, 4-methylene- and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, morpholinium compounds are used as solvents, catalysts, and intermediates in the production of various chemicals. Their stability and reactivity make them suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of morpholinium, 4-methylene- involves its interaction with specific molecular targets, such as enzymes and receptors. The methylene group at the fourth position enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context . Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Morpholine: The parent compound, morpholine, lacks the methylene group at the fourth position.
4-Methylmorpholine: This derivative has a methyl group instead of a methylene group at the fourth position.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom of the morpholine ring.
Uniqueness: Morpholinium, 4-methylene- is unique due to the presence of the methylene group at the fourth position, which significantly alters its chemical properties and reactivity compared to other morpholine derivatives
Properties
IUPAC Name |
4-methylidenemorpholin-4-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO/c1-6-2-4-7-5-3-6/h1-5H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJQTYXKFRUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[N+]1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463624 |
Source


|
| Record name | Morpholinium, 4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45508-78-9 |
Source


|
| Record name | Morpholinium, 4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)



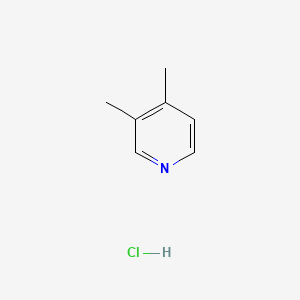
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
